2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid
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Overview
Description
2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a tert-butoxycarbonylamino group, a methoxy group, and a trifluoromethylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propionic acid backbone: The protected amino group is then reacted with a suitable propionic acid derivative to form the propionic acid backbone.
Introduction of the methoxy and trifluoromethylphenyl groups: The methoxy and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Deprotection of the amino group: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-3-(2-methoxyphenyl)-propionic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-tert-Butoxycarbonylamino-3-(4-trifluoromethylphenyl)-propionic acid: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-methoxy-4-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(13(21)22)7-9-5-6-10(16(17,18)19)8-12(9)24-4/h5-6,8,11H,7H2,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNCUWWHULLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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